molecular formula C12H11NO B171888 O-(2-biphenylyl)hydroxylamine CAS No. 107449-13-8

O-(2-biphenylyl)hydroxylamine

Cat. No.: B171888
CAS No.: 107449-13-8
M. Wt: 185.22 g/mol
InChI Key: IQMVFUWEIKAIFF-UHFFFAOYSA-N
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Description

O-(2-Biphenylyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly interesting due to its unique structure, where a biphenyl group is attached to the hydroxylamine moiety. The biphenyl group consists of two connected benzene rings, which imparts specific chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-biphenylyl)hydroxylamine typically involves the reaction of 2-bromobiphenyl with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: O-(2-Biphenylyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, where the -OH group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro biphenyl derivatives.

    Reduction: Biphenyl amines.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

O-(2-Biphenylyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(2-biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers. The biphenyl group provides additional stability and influences the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, where it can modify their activity or function.

Comparison with Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-dinitrophenylhydroxylamine

Comparison: O-(2-Biphenylyl)hydroxylamine is unique due to the presence of the biphenyl group, which imparts specific chemical properties and reactivity. Compared to other hydroxylamines, it may exhibit different reactivity patterns and stability. For example, O-(diphenylphosphinyl)hydroxylamine is known for its use as an electrophilic aminating agent, while hydroxylamine-O-sulfonic acid is used in sulfonation reactions. The biphenyl group in this compound provides a distinct advantage in certain synthetic applications due to its aromatic nature and stability.

Properties

IUPAC Name

O-(2-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMVFUWEIKAIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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